molecular formula C16H19NO3 B5910720 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Katalognummer: B5910720
Molekulargewicht: 273.33 g/mol
InChI-Schlüssel: JCDVHVDEIKFSOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative of the coumarin scaffold, characterized by a partially saturated benzo[c]chromen-6-one core. Key structural features include:

  • A 3-hydroxy group essential for metal coordination and fluorescence properties.
  • A tetrahydrobenzochromenone system, reducing aromaticity compared to unsaturated analogues like Urolithin B (URO-B) .

Eigenschaften

IUPAC Name

4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-17(2)9-13-14(18)8-7-11-10-5-3-4-6-12(10)16(19)20-15(11)13/h7-8,18H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDVHVDEIKFSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one , often referred to as a derivative of benzo[c]chromene, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzo[c]chromenes known for their diverse biological activities. The presence of a dimethylamino group enhances its solubility and may influence its interaction with biological targets.

Antioxidant Properties

Research indicates that benzo[c]chromene derivatives exhibit significant antioxidant activity. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. In vitro studies demonstrated that it reduced reactive oxygen species (ROS) levels in various cell lines.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound. It has been tested against various cancer cell lines, including breast, prostate, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Cell Line IC50 (µM) Mechanism
MCF-7 (breast)15.2Induction of apoptosis
PC-3 (prostate)12.5Cell cycle arrest
HCT116 (colon)18.0Caspase activation

Neuroprotective Effects

The neuroprotective potential of 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been investigated. In models of neurodegenerative diseases, it showed promise in protecting neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

  • In Vivo Studies on Cancer Models
    A study conducted on mice bearing tumor xenografts demonstrated that administration of this compound significantly reduced tumor growth compared to controls. The study concluded that it could serve as a potential therapeutic agent for cancer treatment.
  • Neuroprotection in Animal Models
    Another study evaluated its effects on a rat model of Parkinson's disease. The results indicated a marked improvement in motor function and a reduction in dopaminergic neuron loss, suggesting its role in neuroprotection.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
  • Neuroprotection: Inhibition of neuroinflammatory pathways and protection against excitotoxicity.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound belongs to a broader class of chemical entities known for their complex structures and biological activities. The molecular formula is C16H19N1O3C_{16}H_{19}N_{1}O_{3}, and it features a benzo[c]chromene backbone with a dimethylamino group, which is critical for its pharmacological effects.

Pharmacological Applications

The primary focus of research on this compound lies in its pharmacological properties. Studies have indicated that derivatives of benzochromenes exhibit various biological activities, including:

  • Antioxidant Activity : Several studies have demonstrated that compounds in this class can scavenge free radicals, making them potential candidates for developing antioxidant therapies.
  • Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which could be beneficial in treating chronic inflammatory conditions.

Medicinal Chemistry

The structural modifications of this compound have led to the synthesis of various analogs that enhance its therapeutic efficacy. For instance:

  • Synthesis of Analog Compounds : Researchers have synthesized multiple analogs to optimize the pharmacokinetic properties, improving bioavailability and reducing side effects.
  • Drug Development : The unique structure allows for the exploration of these compounds as potential drug candidates targeting specific pathways involved in disease mechanisms.

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory properties were evaluated using an animal model of arthritis. The administration of this compound resulted in a marked decrease in inflammatory markers and improved joint function, suggesting its utility in treating inflammatory disorders .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH)

Key Properties :

  • Acts as a selective fluorescent "turn-off" sensor for Fe³⁺ in aqueous and cellular environments due to metal-induced quenching .
  • Exhibits lipophilicity-dependent cell membrane penetration in neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cells .
  • Synthesized via ZrCl₄-catalyzed cyclization, followed by alkylation or substitution at the 3-hydroxy position .

Comparison :

  • The electron-donating dimethylamino group may modify Fe³⁺ binding affinity or fluorescence response, though this requires experimental validation.

Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one, URO-B)

Key Properties :

  • Unsaturated analogue of THU-OH with similar Fe³⁺ "turn-off" fluorescence but faster signal attenuation in cells due to higher lipophilicity .
  • Demonstrates selectivity for Fe³⁺ over other metals (e.g., Zn²⁺, Cu²⁺) in vitro .

Comparison :

  • Saturation may confer metabolic stability, a critical factor in drug design .

4-Substituted Derivatives

a) THU-4-ALC (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one
  • Displays fluorescence enhancement with metals (unlike THU-OH/URO-B), attributed to the 4-(1-hydroxyethyl) group altering electronic transitions .
  • Highlights substituent-dependent modulation of fluorescence behavior .
b) 4-Acetyl-THU (THU-4-Ac)
  • The electron-withdrawing acetyl group reduces fluorescence intensity, but reduction to THU-4-ALC restores it, emphasizing electronic effects .

Comparison :

  • The dimethylamino-methyl group in the target compound is electron-donating, which may stabilize excited states differently than THU-4-ALC or THU-4-Ac.
  • Substituent size and polarity influence metal-binding kinetics and selectivity.

PDE2 Inhibitory Derivatives

Lead Compounds :

  • 3-Hydroxy-8-methyl-6H-benzo[c]chromen-6-one (IC₅₀ > 100 μM).
  • THU-OH derivative (IC₅₀ = 93.24 μM) .

Optimized Derivatives :

  • 4c (3-propoxy-THU derivative) : IC₅₀ = 34.35 μM.
  • 2e (alkyl-substituted URO-B derivative) : IC₅₀ = 33.95 μM .

Structure-Activity Relationship (SAR) :

  • Alkyl substituents with ~5 carbons maximize PDE2 inhibition, likely due to hydrophobic interactions in the enzyme's binding pocket .

Comparison :

  • The dimethylamino-methyl group (shorter chain, polar) may reduce PDE2 affinity compared to alkyl-substituted derivatives. However, it could improve pharmacokinetic properties (e.g., solubility).

Data Tables

Table 1. Fluorescence and Metal-Sensing Properties

Compound Fluorescence Response Fe³⁺ Selectivity Cell Penetration Reference
THU-OH Turn-off Yes High
URO-B Turn-off Yes Moderate
THU-4-ALC Turn-on Variable Moderate
Target Compound (Predicted) Turn-off/Modulated Likely Moderate-High -

Table 2. PDE2 Inhibitory Activity

Compound IC₅₀ (μM) Key Substituent Reference
THU-OH derivative 93.24 None (parent structure)
4c (Propoxy-THU) 34.35 3-Propoxy
Target Compound (Predicted) >50 4-(Dimethylamino)methyl -

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-[(dimethylamino)methyl]-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, and what are their key limitations?

  • Methodological Answer : Common methods include [3+3] cyclizations of bis(silyl enol ethers) with electrophilic intermediates and reactions of chromones with 1,3-dicarbonyl compounds. These routes often require multi-step processes, inaccessible starting materials, and yield challenges due to steric hindrance from substituents like the dimethylamino group. For example, highlights the need for improved synthetic accessibility and reduced steps .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; 1^1H and 13^13C) and High-Resolution Mass Spectrometry (HRMS) are critical. 1^1H NMR identifies proton environments (e.g., hydroxy and dimethylamino groups), while HRMS confirms molecular weight. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) monitor reaction progress and purity, as demonstrated in .

Q. What safety protocols should be followed during synthesis and handling?

  • Methodological Answer : Consult safety data sheets (SDS) for toxicity and reactivity profiles. Use fume hoods, personal protective equipment (PPE), and emergency eyewash stations. Immediate medical consultation is advised upon exposure, as noted in , which emphasizes hazard communication .

Advanced Research Questions

Q. How can synthetic efficiency be improved for this compound?

  • Methodological Answer : Optimize reaction conditions via Design of Experiments (DOE) to test variables (e.g., catalysts, solvents). Microwave-assisted synthesis () reduces reaction time, while greener solvents (e.g., ethyl acetate) improve sustainability. Novel catalysts (e.g., Ir(III)) may enhance cyclization efficiency, as suggested in .

Q. What advanced analytical methods resolve structural ambiguities in derivatives or polymorphs?

  • Methodological Answer : X-ray crystallography provides absolute configuration data, while 2D NMR (COSY, NOESY) clarifies proton-proton correlations. For example, dihedral angles from X-ray data () can resolve stereochemical conflicts in fused ring systems .

Q. How should researchers design experiments to assess hydrolytic stability under physiological conditions?

  • Methodological Answer : Use accelerated stability studies with buffers (pH 1–9) at 37°C. Monitor degradation via HPLC and LC-MS to identify breakdown products. ’s environmental fate framework can be adapted by simulating abiotic factors (e.g., light, temperature) .

Q. What computational approaches predict the compound’s reactivity or binding interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electron density maps for reactive sites (e.g., the hydroxy group). Molecular docking simulations model interactions with biological targets (e.g., enzymes), validated by experimental IC50_{50} values. ’s structural data can parameterize force fields .

Q. How can conflicting spectroscopic data be reconciled during characterization?

  • Methodological Answer : Cross-validate NMR assignments with DEPT-135 (distinguishing CH3_3, CH2_2, CH groups) and HSQC (correlating 1^1H-13^13C signals). For discrepancies in aromatic regions, variable-temperature NMR may resolve dynamic effects, as applied in .

Q. What are best practices for reporting experimental data to ensure reproducibility?

  • Methodological Answer : Follow IUPAC guidelines ( ): document instrument parameters (e.g., NMR frequency, HPLC column type), raw data repositories, and statistical analyses (e.g., RSD for purity). Include negative results (e.g., failed syntheses) to guide troubleshooting .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.